![molecular formula C12H15F3N2 B6149826 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine CAS No. 1282046-80-3](/img/new.no-structure.jpg)
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine
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Overview
Description
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the formation of the desired amine product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in disease pathways, potentially leading to new therapeutic strategies.
- Receptor Binding : The presence of the trifluoromethyl group may enhance the compound's affinity for certain receptors, making it a candidate for neuropharmacological applications.
Therapeutic Applications
The potential therapeutic applications of this compound span several areas:
4.1. Neurological Disorders
Due to its ability to interact with neurotransmitter systems, this compound is being explored for its effects on conditions such as depression and anxiety.
4.2. Cancer Therapy
The compound's inhibitory effects on specific enzymes may position it as a candidate for cancer treatment, particularly in targeting tumor growth pathways.
4.3. Anti-inflammatory Agents
Research is ongoing into the anti-inflammatory properties of this compound, which could lead to new treatments for inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzyme activities associated with cancer cell proliferation.
- Animal Models : Preclinical trials have shown promising results in reducing symptoms of anxiety and depression in rodent models.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: A piperazine derivative with similar structural features but different pharmacological properties.
3-(Trifluoromethyl)piperidine: Another piperidine derivative with a trifluoromethyl group, used in different chemical applications.
Uniqueness
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing neurotransmitter systems. For instance, studies indicate that similar compounds with trifluoromethyl substitutions exhibit enhanced binding affinities to serotonin receptors, potentially affecting mood and anxiety disorders .
- Enzyme Inhibition : It has been observed that compounds containing trifluoromethyl groups can inhibit specific enzymes involved in cancer cell proliferation. For example, the inhibition of kinases has been linked to apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of less than 10 µM against human colon and prostate cancer cells, indicating potent antiproliferative effects .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW480 (Colon) | <10 | Induction of apoptosis via kinase inhibition |
PC3 (Prostate) | <10 | Modulation of cell cycle pathways |
K-562 (Leukemia) | <10 | Inhibition of proliferative signaling |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to elucidate the specific mechanisms and efficacy .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. One notable case involved the modification of piperidine derivatives to enhance their potency against specific targets. The incorporation of the trifluoromethyl group was found to significantly increase the binding affinity and selectivity for certain receptors compared to non-fluorinated analogs .
Table 2: SAR Insights from Recent Studies
Compound Structure | Activity Type | Observed Effect |
---|---|---|
Piperidine with CF3 | Anticancer | Enhanced apoptosis in cancer cells |
Trifluoromethyl phenyl amine | Antimicrobial | Inhibition of bacterial growth |
Non-fluorinated analog | Control | Lower binding affinity |
Properties
CAS No. |
1282046-80-3 |
---|---|
Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-3-1-5-11(7-9)17-6-2-4-10(16)8-17/h1,3,5,7,10H,2,4,6,8,16H2 |
InChI Key |
KDKFBVLCXICBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=C2)C(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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